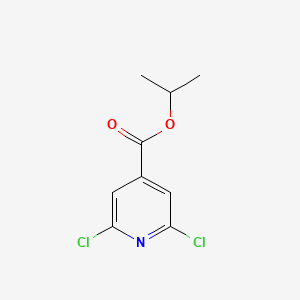

Isopropyl 2,6-dichloroisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)6-3-7(10)12-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXYWVNGWNRZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of 2,6-dichloroisonicotinic acid isopropyl ester

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 2,6-Dichloroisonicotinic Acid Isopropyl Ester

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2,6-dichloroisonicotinic acid isopropyl ester, a compound of interest in agrochemical and pharmaceutical synthesis.[1] Given the absence of extensive public data on the stability profile of this specific ester, this document outlines a robust, first-principles-based approach to characterizing its degradation pathways and establishing its intrinsic stability. We will detail the requisite experimental protocols for forced degradation studies, the selection and application of appropriate analytical methodologies, and the logical framework for data interpretation, thereby creating a self-validating system for its stability assessment.

Introduction: The Imperative of Stability Profiling

2,6-Dichloroisonicotinic acid and its derivatives are recognized for their roles in inducing systemic acquired resistance (SAR) in plants.[2][3][4] The isopropyl ester, in particular, serves as a crucial intermediate in the synthesis of more complex molecules.[1] The stability of this intermediate is paramount, as degradation can lead to the formation of impurities that may be toxic, reactive, or otherwise compromise the quality and yield of the final product.

Forced degradation studies are an indispensable tool in pharmaceutical and chemical development.[5][6] They provide critical insights into the chemical behavior of a molecule under stress conditions, helping to:

-

Elucidate potential degradation pathways.[6]

-

Identify likely degradation products.

-

Develop and validate stability-indicating analytical methods.[6]

-

Inform decisions on formulation, packaging, and storage conditions.[5]

This guide will lay out a comprehensive strategy for a forced degradation study of 2,6-dichloroisonicotinic acid isopropyl ester, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][7]

Physicochemical Properties and Predicted Degradation Pathways

Molecular Structure and Physicochemical Properties

-

Molecular Formula: C₉H₉Cl₂NO₂

-

Molecular Weight: 234.08 g/mol

-

Structure:

Caption: Molecular structure of 2,6-dichloroisonicotinic acid isopropyl ester.

A summary of predicted and known properties of the parent acid is presented in Table 1.

| Property | Value (for 2,6-dichloroisonicotinic acid) | Reference |

| Melting Point | 209-212 °C | [2] |

| Boiling Point | 437.8±40.0 °C (Predicted) | [2] |

| pKa | 2.63±0.10 (Predicted) | [2] |

| Water Solubility | Insoluble | [2][8] |

Predicted Degradation Pathways

Based on the chemical structure, which features an ester functional group and a chlorinated pyridine ring, the following degradation pathways are anticipated:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,6-dichloroisonicotinic acid and isopropanol.[9][10] This is expected to be the primary degradation pathway in aqueous environments.

-

Oxidation: The pyridine ring, while relatively stable, could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under strong oxidative stress.[11][12]

-

Photolysis: Aromatic systems and halogenated compounds can be susceptible to photodegradation.[13][14] UV or visible light exposure could potentially lead to dehalogenation or other complex rearrangements.

-

Thermolysis: At elevated temperatures, thermal decomposition may occur, potentially involving decarboxylation (less likely for the ester), dehalogenation, or fragmentation of the isopropyl group.[15][16]

The following diagram illustrates the most probable degradation pathways.

Caption: Predicted degradation pathways for 2,6-dichloroisonicotinic acid isopropyl ester.

Experimental Design: Forced Degradation Studies

A systematic forced degradation study will be conducted to explore the stability of 2,6-dichloroisonicotinic acid isopropyl ester under various stress conditions. The goal is to achieve 5-20% degradation, which is sufficient to identify degradation products without leading to secondary degradation.[7]

General Experimental Workflow

The overall workflow for the forced degradation study is depicted below.

Caption: General workflow for the forced degradation study.

Detailed Experimental Protocols

4.2.1 Hydrolytic Degradation

-

Preparation: Prepare a 1 mg/mL solution of the ester in a suitable organic solvent (e.g., acetonitrile).

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

-

Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

-

Incubation: Incubate the solutions at 60°C and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Prior to analysis, neutralize the acidic and basic samples.

4.2.2 Oxidative Degradation

-

Preparation: Prepare a 0.1 mg/mL solution of the ester in a suitable organic solvent.

-

Oxidation: Add 3% hydrogen peroxide to the solution.

-

Incubation: Incubate the solution at room temperature and analyze samples at appropriate time points.

4.2.3 Photolytic Degradation

-

Preparation: Expose a solid sample and a 0.1 mg/mL solution of the ester to light.

-

Exposure: Use a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][18]

-

Control: Wrap a control sample in aluminum foil to protect it from light.

-

Analysis: Analyze the samples after the exposure period.

4.2.4 Thermal Degradation

-

Solid State: Place the solid ester in a temperature-controlled oven at temperatures ranging from 60°C to 150°C.

-

Solution State: Heat a 0.1 mg/mL solution of the ester in a suitable solvent at 60°C.

-

Analysis: Analyze samples at appropriate time points.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques will be employed for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To separate the parent compound from its degradation products and to quantify the extent of degradation.

-

Method: A reverse-phase HPLC method with UV detection will be developed and validated. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.

-

Validation: The method will be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To identify the degradation products.

-

Method: The HPLC method will be coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the degradation products, which will aid in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the structure of significant degradation products.

-

Method: If a degradation product is formed in sufficient quantity, it will be isolated using preparative HPLC and its structure will be confirmed by ¹H and ¹³C NMR.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): To determine the melting point and purity of the solid ester, and to investigate any solid-state phase transitions.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the solid ester and to identify the temperature at which it begins to decompose.

Data Interpretation and Reporting

The data from the forced degradation studies will be used to construct a comprehensive stability profile of 2,6-dichloroisonicotinic acid isopropyl ester.

Quantitative Analysis and Mass Balance

The percentage of degradation will be calculated for each stress condition. A mass balance will be performed to account for the parent compound and all major degradation products. The expected outcomes are summarized in the table below.

| Stress Condition | Expected Degradation Products |

| Acid/Base Hydrolysis | 2,6-dichloroisonicotinic acid, isopropanol |

| Oxidation | N-oxide derivatives, ring-opened products |

| Photolysis | Dehalogenated products, rearranged isomers |

| Thermal | Fragmentation products |

Elucidation of Degradation Pathways

The identity of the degradation products will be used to propose detailed degradation pathways, which will provide a deeper understanding of the molecule's chemical liabilities.

Conclusion

This technical guide provides a rigorous and scientifically sound framework for the comprehensive assessment of the thermodynamic stability of 2,6-dichloroisonicotinic acid isopropyl ester. By systematically applying forced degradation methodologies and employing a suite of advanced analytical techniques, a thorough understanding of the compound's intrinsic stability and degradation profile can be achieved. The resulting data will be invaluable for ensuring the quality, safety, and efficacy of any downstream processes or products involving this important chemical intermediate. The successful execution of this plan will provide a robust data package to support further development and regulatory filings.

References

-

Isopropyl 2,6-dichloroisonicotinate - MySkinRecipes. (n.d.). Retrieved February 14, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 14, 2026, from [Link]

- Bhatt, P., et al. (2025). Biodegradation of Chlorinated Compounds—A Review.

- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.

- Iram, F., et al. (2016).

- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. (n.d.). Pharmaceutical Technology.

- Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

- Iram, F., et al. (2017). Forced Degradation Studies.

- Kaiser, J. P., & Feng, Y. (n.d.). Degradation of Pyridines in the Environment.

- Resolve Mass Laboratories. (2025).

- Wang, Y., et al. (2024).

-

Photostability - IAGIM. (n.d.). Retrieved February 14, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

- Process for the preparation of 2,6-dichloronicotinonitriles. (2000).

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.

-

2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

- Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). (n.d.).

-

Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

- Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse... (2002).

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.). Retrieved February 14, 2026, from [Link]

- Biodegradation of pyridine by an isolated bacterial consortium/strain and bio-augmentation of strain into activated sludge to enhance pyridine biodegrad

- Understanding Photostability Testing for Cosmetic & OTC Drug Products. (n.d.).

- Thermal decomposition of LiPF 6-based electrolytes for lithium-ion batteries. (2005). The Electrochemical Society.

-

Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (2022). Retrieved February 14, 2026, from [Link]

-

Module 02 Hydrolysis Hydrolysis is the breaking of a molecular bond by reaction with water. In liquid preparations, water can f - COP Bela. (n.d.). Retrieved February 14, 2026, from [Link]

-

26-Dichloroisonicotinic Acid 98.0%(GC) | PureSynth. (n.d.). Retrieved February 14, 2026, from [Link]

-

Hydrolysis product troubleshooting : r/Chempros - Reddit. (2024). Retrieved February 14, 2026, from [Link]

- A Detailed Investigation of the Thermal Reactions of LiPF6 Solution in Organic Carbonates Using ARC and DSC. (n.d.). The Electrochemical Society.

-

Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC. (2023). Retrieved February 14, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

-

OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n;. (n.d.). Retrieved February 14, 2026, from [Link]

-

The thermal decomposition of diisopropyl ether - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

- Reduction of ester formation in isobutyraldehyde oxidation. (2015).

-

Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pure-synth.com [pure-synth.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. copbela.org [copbela.org]

- 11. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 15. Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ikev.org [ikev.org]

Role of Isopropyl 2,6-dichloroisonicotinate as an intermediate in pyridine herbicides

This guide details the strategic role of Isopropyl 2,6-dichloroisonicotinate as a critical intermediate in the synthesis of pyridine-based herbicides, specifically focusing on its conversion to the 4-amino-2,6-dichloropyridine scaffold—a universal precursor for auxinic herbicides like Aminopyralid and next-generation arylpicolinates like Halauxifen-methyl .

Executive Summary

This compound (CAS 99055-12-6) serves as a high-value synthetic intermediate in the agrochemical industry. While the parent compound, 2,6-dichloroisonicotinic acid (INA), is a known plant defense activator (SAR inducer), the isopropyl ester is primarily utilized as a stable, lipophilic precursor for the Curtius rearrangement . This transformation yields 4-amino-2,6-dichloropyridine , a versatile scaffold essential for synthesizing 4-aminopicolinate herbicides (e.g., Aminopyralid , Picloram analogs) and novel arylpicolinates (e.g., Halauxifen-methyl ). Its strategic value lies in enabling the efficient introduction of the 4-amino functionality onto the pyridine ring while preserving the 2,6-dichloro substitution pattern required for biological activity.

Chemical Profile & Strategic Utility[1]

Physicochemical Properties

| Property | Specification |

| IUPAC Name | Isopropyl 2,6-dichloropyridine-4-carboxylate |

| CAS Number | 99055-12-6 |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| Appearance | White to off-white crystalline solid or viscous liquid |

| Solubility | Soluble in organic solvents (DCM, Toluene, Ethyl Acetate); insoluble in water |

| Key Reactivity | Nucleophilic acyl substitution (hydrazinolysis), Curtius rearrangement |

Retrosynthetic Logic

The synthesis of modern auxinic herbicides often requires a pyridine ring decorated with:

-

An amino group (-NH₂) at the 4-position (critical for auxin receptor binding).

-

Halogens (Cl/F) or Aryl groups at the 3, 5, or 6-positions.

-

A carboxylic acid at the 2-position (picolinic acid core).

This compound provides a shortcut to the 4-amino core. By starting with the carboxylate at the 4-position, chemists can convert it to an amine via the Curtius rearrangement. This "reverse engineering" approach allows for the subsequent installation of the 2-carboxylic acid via carbonylation of the 2-chloro substituent, a method often superior to direct amination of picolinic acids.

Synthetic Pathways & Mechanism[2]

Synthesis of the Intermediate

The industrial production typically begins with Citrazinic acid (2,6-dihydroxyisonicotinic acid), which is chlorinated and esterified.

Pathway:

-

Chlorination: Citrazinic acid + POCl₃ → 2,6-dichloroisonicotinoyl chloride.

-

Esterification: Acid chloride + Isopropanol → This compound .

The Core Transformation: Curtius Rearrangement

The pivotal role of this intermediate is its conversion to 4-amino-2,6-dichloropyridine . The isopropyl ester is preferred over the methyl ester in some protocols due to improved solubility in non-polar solvents used during the rearrangement.

Mechanism:

-

Hydrazinolysis: The isopropyl ester reacts with hydrazine to form the acyl hydrazide .

-

Diazotization: Reaction with NaNO₂/HCl yields the acyl azide .

-

Thermal Rearrangement: Heating the acyl azide releases N₂ to form an isocyanate intermediate.

-

Hydrolysis: The isocyanate reacts with water (or acid) to release CO₂ and yield the amine .

Downstream Herbicide Synthesis

From the 4-amino-2,6-dichloropyridine scaffold, two major herbicide classes are accessed:

-

Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid):

-

Step 1: Chlorination at the 3-position → 4-amino-2,3,6-trichloropyridine.

-

Step 2: Selective metallation (Li/Mg) at the 2-position followed by CO₂ quenching (carboxylation) converts the 2-Cl to 2-COOH.

-

-

Halauxifen-methyl (Arylpicolinate):

Visualization of Synthetic Logic

Caption: Synthetic flow from this compound to key pyridine herbicides via the Curtius rearrangement.

Experimental Protocol: Curtius Rearrangement

Objective: Conversion of this compound to 4-amino-2,6-dichloropyridine.

Reagents

-

This compound (1.0 eq)

-

Hydrazine hydrate (80%, 5.0 eq)

-

Sodium nitrite (1.2 eq)

-

Hydrochloric acid (conc.)

-

Acetic acid / Water

Methodology

-

Hydrazide Formation: Dissolve the isopropyl ester in ethanol. Add hydrazine hydrate dropwise at 0°C. Stir at room temperature for 4 hours. Filter the precipitated 2,6-dichloroisonicotinic acid hydrazide . Yield >90%.

-

Diazotization: Suspend the hydrazide in dilute HCl at 0-5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. Stir for 30 min. Extract the acyl azide with dichloromethane (DCM). Caution: Azides are shock-sensitive; keep in solution.

-

Rearrangement & Hydrolysis: Dry the DCM layer. Add to a refluxing mixture of acetic acid and water (1:1). The DCM distills off, and the azide rearranges to the isocyanate, which immediately hydrolyzes.

-

Isolation: Basify the aqueous solution with NaOH to pH 10. The product, 4-amino-2,6-dichloropyridine , precipitates as a white solid. Filter and dry.[4]

Validation:

-

1H NMR (DMSO-d6): δ 6.63 (s, 2H, Ar-H), 6.88 (br s, 2H, NH₂).

-

Melting Point: 162–169 °C.

Safety & Environmental Impact

Handling

-

Skin/Eye Irritation: The isopropyl ester and its chlorinated derivatives are potent irritants. Use full PPE (nitrile gloves, goggles).

-

Azide Hazard: The acyl azide intermediate in the Curtius pathway is potentially explosive if isolated and dried. Always process it in solution.

Environmental Fate

-

Hydrolysis: The isopropyl ester hydrolyzes in moist soil to 2,6-dichloroisonicotinic acid (INA) .

-

Biological Activity: INA is a systemic acquired resistance (SAR) inducer. While not herbicidal itself, its presence in soil can alter plant defense signaling in non-target flora.

-

Degradation: The pyridine ring is persistent but eventually degrades via photolysis and microbial ring cleavage under aerobic conditions.

References

- Google Patents. (2001). Process for the preparation of 2,6-dichloronicotinonitriles and derivatives.

-

National Institutes of Health (PubChem). (2024). 2,6-Dichloroisonicotinic acid - Compound Summary. Retrieved from [Link]

Sources

Isopropyl 2,6-dichloroisonicotinate CAS number and chemical identifiers

The following technical monograph provides an in-depth analysis of Isopropyl 2,6-dichloroisonicotinate , a specialized chlorinated pyridine derivative used primarily in agrochemical research and development.

Executive Summary

This compound (CAS 99055-12-6 ) is the isopropyl ester derivative of 2,6-dichloroisonicotinic acid (INA). It serves as a critical intermediate in the synthesis of agrochemicals, specifically acting as a lipophilic pro-drug for Systemic Acquired Resistance (SAR) inducers. Unlike its parent acid, the isopropyl ester exhibits enhanced cuticle permeability, making it a preferred building block for foliar-applied plant defense activators and selective herbicides.

This guide details the chemical identity, physicochemical profile, industrial synthesis, and biological mechanism of action for researchers and process chemists.

Chemical Identity & Crystallography

The compound is characterized by a pyridine ring substituted with chlorine atoms at the 2- and 6-positions, and an isopropyl carboxylate moiety at the 4-position. This substitution pattern imparts significant metabolic stability and lipophilicity.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | This compound |

| IUPAC Name | Propan-2-yl 2,6-dichloropyridine-4-carboxylate |

| CAS Number | 99055-12-6 |

| Molecular Formula | C |

| Molecular Weight | 234.08 g/mol |

| SMILES | CC(C)OC(=O)c1cc(Cl)nc(Cl)c1 |

| MDL Number | MFCD18897592 |

| Structure Class | Chlorinated Pyridine Ester |

Structural Visualization

The following diagram illustrates the connectivity and functional groups of this compound.

Physicochemical Profile

Understanding the physical properties is essential for formulation and handling. The isopropyl ester is significantly more hydrophobic than its corresponding acid (INA), facilitating transport across biological membranes.

Table 2: Physical Properties

| Property | Data / Observation |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Melting Point | Predicted: 30–45 °C (Lower than methyl ester analog) |

| Boiling Point | ~280 °C (at 760 mmHg) |

| Solubility (Water) | Insoluble (< 10 mg/L) |

| Solubility (Organic) | Soluble in Methanol, Ethyl Acetate, DCM, Toluene |

| Partition Coeff. (LogP) | ~3.2 (Estimated) |

| Stability | Stable under ambient conditions; hydrolyzes in strong base/acid |

Synthetic Pathways & Process Chemistry

The synthesis of this compound typically follows a convergent pathway starting from Citrazinic Acid (2,6-dihydroxyisonicotinic acid). This route is preferred for its scalability and high yield.

Core Protocol: Chlorination-Esterification Sequence[3]

Step 1: Chlorination (Formation of Acid Chloride)

The dihydroxy groups of Citrazinic acid are converted to chlorides using phosphoryl chloride (POCl

-

Reagents: Citrazinic Acid, POCl

, Quinoline (Cat.). -

Conditions: Reflux (110–130 °C), 4–6 hours.

-

Intermediate: 2,6-Dichloroisonicotinoyl chloride.[1]

Step 2: Esterification (Nucleophilic Acyl Substitution) The highly reactive acid chloride intermediate is quenched with isopropanol (propan-2-ol) to form the final ester.

-

Reagents: 2,6-Dichloroisonicotinoyl chloride, Isopropanol (Excess), Pyridine or Et

N (Base scavenger). -

Conditions: 0 °C to Ambient, 2 hours.

-

Purification: Solvent extraction (EtOAc/Water) followed by vacuum distillation or recrystallization.

Synthetic Workflow Diagram

Applications in Agrochemical Discovery

This compound is a functional analog of 2,6-Dichloroisonicotinic Acid (INA) , the first synthetic compound discovered to activate Systemic Acquired Resistance (SAR) in plants.

Mechanism of Action: SAR Activation[4]

-

Penetration: The isopropyl ester facilitates rapid uptake through the waxy plant cuticle due to its lipophilicity.

-

Hydrolysis: Once inside the plant tissue, esterases hydrolyze the compound to release the active free acid (INA).

-

Signaling: The free acid mimics the biological activity of Salicylic Acid (SA). It binds to SA-binding proteins (e.g., Catalase, NPR1) to trigger the expression of Pathogenesis-Related (PR) genes (e.g., PR-1).

-

Result: The plant enters a "primed" state, exhibiting broad-spectrum resistance against viral, bacterial, and fungal pathogens.

Biological Pathway Diagram

[3][5]

Safety & Handling (SDS Highlights)

While specific toxicological data for the isopropyl ester is less abundant than the methyl ester, it should be handled with the standard precautions for chlorinated pyridines.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation - H335)

-

-

Handling Protocols:

-

Operate within a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid release to the environment (toxic to aquatic life with long-lasting effects, typical of chlorinated aromatics).

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis.

References

-

MySkinRecipes. (n.d.). This compound Product Specifications. Retrieved from

-

PubChem. (2025).[2][3] Methyl 2,6-dichloroisonicotinate (Related Analog Data). National Library of Medicine. Retrieved from

- Kessmann, H., et al. (1994). Induction of Systemic Acquired Disease Resistance in Plants by Chemicals.

-

Conrath, U., et al. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinic acid and salicylic acid, inhibit catalase activity in tobacco.[4] PNAS. Retrieved from

-

GuideChem. (n.d.). 2,6-Dichloroisonicotinic acid Properties and Synthesis. Retrieved from

Sources

Methodological & Application

Application Note: Catalytic Strategies for the Synthesis of Isopropyl 2,6-dichloroisonicotinate

Abstract & Strategic Importance

Isopropyl 2,6-dichloroisonicotinate (Isopropyl 2,6-dichloropyridine-4-carboxylate) is a critical heterocyclic intermediate utilized in the synthesis of advanced agrochemicals (specifically auxinic herbicides) and emerging kinase inhibitors in pharmaceutical development.

The synthesis presents a specific challenge: the 2,6-dichloro substitution pattern on the pyridine ring exerts a strong electron-withdrawing effect. While this increases the electrophilicity of the carbonyl carbon, it significantly decreases the basicity of the carbonyl oxygen, making standard acid-catalyzed Fischer esterification kinetically sluggish compared to simple benzoic acids.

This guide details two validated protocols:

-

The Acid Chloride Activation Route (Preferred): Utilizes Thionyl Chloride (

) with DMF catalysis for maximum conversion. -

The Direct Fischer Esterification (Alternative): Utilizes Sulfuric Acid (

) with azeotropic water removal for cost-sensitive, large-scale batches.

Chemical Reaction Engineering

Mechanistic Causality

The choice of catalyst is dictated by the electronic environment of the pyridine ring.

-

Electronic Deactivation: The chlorine atoms at positions 2 and 6 pull electron density away from the ring (inductive effect,

). This reduces the electron density available at the carboxylic acid carbonyl oxygen, making it difficult to protonate—the first rate-limiting step of Fischer esterification. -

Steric Factors: The isopropyl group is bulkier than methyl or ethyl groups, adding a steric penalty to the formation of the tetrahedral intermediate.

Reaction Scheme Visualization

Caption: Figure 1. The activation pathway via acid chloride overcomes the low basicity of the starting material's carbonyl oxygen.

Catalyst Selection Guide

| Catalyst / Reagent | Mechanism | Yield Potential | Reaction Time | Application Context |

| DMF (Dimethylformamide) | Nucleophilic Catalyst (Vilsmeier-Haack type) | High (95-98%) | 2 - 4 Hours | Gold Standard. Used with |

| Brønsted Acid (Protonation) | Moderate (75-85%) | 8 - 12 Hours | Cost-Effective. Best for massive scales where | |

| p-TSA (p-Toluenesulfonic acid) | Brønsted Acid (Soluble) | Moderate (80-85%) | 6 - 10 Hours | Process Safety. Less charring/oxidative side reactions than sulfuric acid. |

| DMAP / EDC | Steglich Coupling | High (90-95%) | 12 - 24 Hours | R&D Scale. Mild conditions, but reagents are too expensive for multi-kilogram synthesis. |

Detailed Experimental Protocols

Protocol A: Thionyl Chloride / DMF Activation (High Purity)

Recommended for: Pharmaceutical intermediates requiring >98% purity.

Reagents:

-

2,6-dichloroisonicotinic acid (1.0 equiv)

-

Thionyl Chloride (

) (1.5 - 2.0 equiv) -

N,N-Dimethylformamide (DMF) (0.05 equiv - Catalyst )

-

Isopropanol (Excess, or 1.2 equiv if using solvent)

-

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Catalyst Activation: In a dry reactor under

atmosphere, suspend 2,6-dichloroisonicotinic acid in Toluene (5 vol). Add the catalytic amount of DMF. -

Acid Chloride Formation: Add

dropwise at room temperature. The DMF catalyzes the formation of the Vilsmeier-like active species, which rapidly converts the acid to the acid chloride.-

Observation: Gas evolution (

and

-

-

Heating: Heat the mixture to 70-80°C for 2-3 hours until gas evolution ceases and the solution becomes clear (indicating consumption of the solid acid).

-

Concentration (Critical): Distill off excess

and Toluene under reduced pressure. This removes acidic byproducts that could degrade the final ester or cause color issues. -

Esterification: Redissolve the residue in fresh Toluene (or use neat). Cool to 0-5°C. Add Isopropanol (1.5 equiv) and a base scavenger (Triethylamine or Pyridine, 1.2 equiv) dropwise to control the exotherm.

-

Note: If no base is used,

gas will evolve; ensure adequate venting.

-

-

Workup: Quench with water. Wash the organic layer with saturated

(to remove unreacted acid) and Brine.[4][5] Dry over

Protocol B: Fischer Esterification with Azeotropic Distillation

Recommended for: Large-scale agrochemical production.

Reagents:

-

2,6-dichloroisonicotinic acid (1.0 equiv)

-

Isopropanol (5-10 equiv) – Acts as both reactant and solvent.

-

Sulfuric Acid (

) (0.1 - 0.2 equiv) – Catalyst .

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Charge the acid and Isopropanol. Stir to create a slurry.

-

Catalyst Addition: Slowly add concentrated

. Caution: Exothermic. -

Reflux: Heat to vigorous reflux (~82°C). The ternary azeotrope (Water/IPA/Ester) or binary (Water/IPA) will distill over.

-

Equilibrium Shift: Continuously remove the water phase from the Dean-Stark trap.

-

Process Tip: Because the boiling point of IPA is relatively low, water removal can be slow. Adding a co-solvent like Toluene or Cyclohexane can improve the azeotropic efficiency.

-

-

Monitoring: Monitor by HPLC. Reaction is complete when the starting acid is <2%.

-

Neutralization: Cool to room temperature. Neutralize the catalyst with solid

or aqueous -

Isolation: Distill off excess Isopropanol for recycling. Crystallize the product from a suitable solvent (e.g., Hexane/Ethyl Acetate) or distill under high vacuum.

Experimental Workflow Visualization

Caption: Figure 2. Operational workflow for the Acid Chloride (Protocol A) synthesis route.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion (Fischer) | Equilibrium limitation; Water accumulation. | Switch to Protocol A (Acid Chloride) or increase Isopropanol ratios. Use molecular sieves in the reflux return line. |

| Dark Coloration | Oxidation of pyridine ring or polymerization. | Ensure strict |

| Product Hydrolysis | Wet workup conditions. | Perform washes quickly and with cold water. Ensure the final organic layer is dried thoroughly ( |

| Safety Warning |

References

-

BenchChem. (2025).[4] Common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid. Link

- Context: Provides general handling for 2,6-dichloropyridine carboxylic acid derivatives and amide coupling/esterific

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link

- Context: Foundational mechanism for acid-catalyzed esterific

-

European Patent Office. (1991). Method for parallel-producing 2,5-dichlorotoluene and 2,6-dichlorotoluene (EP 0424847 B1). Link

- Context: Describes industrial chlorination and handling of dichloropyridine precursors.

-

National Institutes of Health (PMC). (2014). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. Link

- Context: Data on isopropyl esterification kinetics and the use of solid acid catalysts (Amberlyst)

-

Common Organic Chemistry. (2023). Acid to Ester - Common Conditions. Link

- Context: Comparative analysis of SOCl2 vs Fischer conditions for acid-sensitive substr

Sources

Application Note: High-Fidelity Nucleophilic Substitution of Isopropyl 2,6-Dichloroisonicotinate

Executive Summary

Isopropyl 2,6-dichloroisonicotinate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and STAT3 antagonists. Its core structure features a pyridine ring activated by both the ring nitrogen and an electron-withdrawing ester at the C4 position, making the C2 and C6 chlorides highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Why use the Isopropyl Ester? Unlike its methyl or ethyl counterparts, the isopropyl ester offers significant strategic advantages during library synthesis:

-

Steric Protection: The bulky isopropyl group suppresses unwanted attack at the carbonyl carbon, reducing the risk of amide formation or transesterification when using strong nucleophiles.

-

Hydrolytic Stability: It exhibits greater resistance to accidental hydrolysis under basic conditions, preserving the ester moiety for later elaboration (e.g., reduction to alcohol or saponification).

This guide provides validated protocols for controlled mono-substitution (to generate asymmetric cores) and sequential bis-substitution (for library generation), supported by mechanistic insights.

Chemical Profile & Reactivity Analysis

The Electrophilic Activation

The reactivity of this compound is governed by the cooperative electron-withdrawing effects of the pyridine nitrogen (inductive and mesomeric) and the C4-isopropyl ester.

-

C2/C6 Positions: These carbons are highly electrophilic. The resulting intermediate (Meisenheimer complex) is stabilized by the ability of the ring nitrogen and the C4-carbonyl to delocalize the negative charge.

-

The "First-Step" Advantage: The molecule is initially symmetric. However, once a nucleophile (Nu) replaces the first chlorine, the ring's electronics change. If Nu is electron-donating (e.g., an amine or alkoxide), it pushes electron density into the ring, significantly deactivating the second chlorine position. This electronic feedback loop is the key to achieving high selectivity for mono-substituted products without requiring complex protecting groups.

Mechanistic Pathway (SNAr)

The reaction proceeds via an addition-elimination mechanism.[1][2][3]

Figure 1: SNAr Addition-Elimination Mechanism. The rate-determining step is the initial attack of the nucleophile.

Experimental Protocols

Protocol A: Controlled Mono-Substitution (C2 Functionalization)

Objective: Selective displacement of a single chlorine atom with a primary amine. Selectivity Strategy: Kinetic control using low temperature and stoichiometric management.

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary Amine (e.g., Aniline, Benzylamine) (1.05 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or K2CO3 (1.5 equiv)

-

Solvent: DMF (Anhydrous) or NMP. Note: Avoid alcohols to prevent transesterification risks, although isopropyl ester is resistant.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Cooling: Cool the solution to 0°C using an ice bath. Crucial: Lower temperature favors the kinetic mono-product.

-

Base Addition: Add DIPEA (1.2 equiv) slowly.

-

Nucleophile Addition: Add the amine (1.05 equiv) dropwise over 15 minutes.

-

Tip: If the amine is a solid, dissolve it in a minimal amount of DMF first.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc) or LCMS.

-

Endpoint: Disappearance of starting material. A small amount of bis-product (<5%) is acceptable.

-

-

Work-up: Pour the mixture into ice-water.

-

If Solid Precipitates: Filter and wash with water.

-

If Oil: Extract with EtOAc (3x), wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na2SO4.

-

-

Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Protocol B: Sequential Bis-Substitution (Asymmetric Library Synthesis)

Objective: Introduction of a second, different nucleophile at the C6 position. Reactivity Note: The second displacement requires forcing conditions (heat) because the ring is now deactivated by the first substituent.

Materials

-

Substrate: Mono-substituted Isopropyl isonicotinate (from Protocol A) (1.0 equiv)

-

Nucleophile 2: Secondary amine, thiol, or alkoxide (1.5 - 2.0 equiv)

-

Base: Cs2CO3 (2.0 equiv) or NaH (for alcohols)

-

Solvent: DMSO or NMP (High boiling point polar aprotic).

Step-by-Step Procedure

-

Setup: Dissolve the mono-substituted intermediate in DMSO (0.5 M).

-

Reagents: Add Base (2.0 equiv) and Nucleophile 2 (1.5 equiv).

-

Heating: Heat the reaction to 80°C - 100°C .

-

Note: If using volatile amines, use a sealed pressure tube.

-

-

Monitoring: Reaction times typically range from 4 to 12 hours. Monitor by LCMS for the conversion of [M+H] to [M+Nu2].

-

Work-up: Dilute with EtOAc, wash extensively with water (to remove DMSO).

-

Purification: Recrystallization or Column Chromatography.

Library Synthesis Workflow

The following diagram illustrates the logic flow for creating a diversity library using this scaffold.

Figure 2: Divergent synthesis workflow for generating asymmetric pyridine libraries.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Bis-substitution observed in Protocol A | Temperature too high or excess nucleophile. | Strictly maintain 0°C. Add nucleophile dropwise. Ensure 1:1 stoichiometry. |

| No reaction in Protocol B | Ring deactivation by first substituent. | Increase temperature to 120°C. Switch solvent to NMP. Use a stronger base (e.g., NaH instead of Carbonate). |

| Ester Hydrolysis (Acid formation) | Wet solvent or hydroxide presence.[4][5] | Use anhydrous solvents. Switch from KOH/NaOH to non-nucleophilic bases like DIPEA or Cs2CO3. |

| Transesterification | Use of alcohol solvent (e.g., MeOH).[6] | Never use MeOH/EtOH with this ester unless transesterification is desired. Use IPA if an alcohol solvent is mandatory. |

References

-

Regioselectivity in SNAr Reactions of Dichloropyridines

- Source: WuXi AppTec, "Dichotomy in Regioselectivity of SnAr Reactions."

- Relevance: Explains the electronic basis for mono- vs bis-selectivity in pyrimidines and pyridines.

-

DABCO-Catalyzed SNAr of Methyl 2,6-Dichloronicotin

- Source: Shi, Y.-J., et al.

- Relevance: Demonstrates catalysis methods for difficult substr

-

Synthesis of 2,6-Disubstituted Purine/Pyridine Derivatives (ST

-

Source:European Journal of Medicinal Chemistry, 2019.[7]

- Relevance: Validates the biological importance of the 2,6-disubstituted scaffold in oncology drug discovery.

-

-

Nucleophilic Arom

- Source: Master Organic Chemistry.

- Relevance: Foundational review of the addition-elimination mechanism and Meisenheimer complex stabiliz

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. byjus.com [byjus.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedure for scale-up synthesis of Isopropyl 2,6-dichloroisonicotinate

An Application Note for the Scale-Up Synthesis of Isopropyl 2,6-dichloroisonicotinate

Abstract

This document provides a comprehensive guide for the multi-gram to kilogram-scale synthesis of this compound, a key intermediate in the agrochemical industry.[1] The protocol outlines a robust two-stage process, beginning with the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid, followed by its conversion to the target isopropyl ester via an acid chloride intermediate. This application note emphasizes critical safety protocols, process control parameters, and analytical methods necessary for successful and safe scale-up. The causality behind experimental choices is explained to provide researchers and process chemists with the insights needed for efficient technology transfer from the laboratory to a pilot plant setting.

Introduction and Strategic Overview

The synthesis of substituted pyridine derivatives is a cornerstone of modern chemical manufacturing, providing essential building blocks for pharmaceuticals and agrochemicals. This compound is a valuable intermediate, and its efficient production is of significant industrial interest. This guide details a scalable synthesis route designed for robustness and safety.

The chosen strategy involves two primary transformations:

-

Chlorination/Dehydration: Conversion of the readily available starting material, citrazinic acid, into the key intermediate, 2,6-dichloroisonicotinic acid. This is achieved using a potent chlorinating agent.[2]

-

Esterification via Acid Chloride: The carboxylic acid intermediate is first converted to its highly reactive acid chloride derivative using thionyl chloride (SOCl₂). This intermediate is then reacted with isopropanol to yield the final product. This two-step esterification method is preferred over direct Fischer esterification for scale-up due to its irreversible nature and milder reaction conditions in the final step, which minimizes side reactions and simplifies purification.[3]

Figure 1: Overall Synthetic Pathway.

Part I: Synthesis of 2,6-Dichloroisonicotinic Acid

This initial stage is the foundation of the entire process. The conversion of citrazinic acid involves harsh, water-sensitive reagents and requires stringent safety measures.

Principle and Rationale

Citrazinic acid is treated with an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][4] The reaction proceeds via chlorination of the hydroxyl groups and subsequent dehydration/aromatization to form the stable dichlorinated pyridine ring. Using the chlorinating agent as both reagent and solvent is common in laboratory procedures, but for scale-up, a high-boiling inert solvent like 1,2-dichlorobenzene may be used to improve slurry handling and temperature control.[4]

Critical Safety Protocols: Handling Chlorinating Agents

WARNING: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive, toxic, and react violently with water, liberating toxic gases. Thionyl chloride (SOCl₂) is similarly hazardous.[5][6][7][8]

-

Engineering Controls: All operations must be conducted in a certified, high-performance chemical fume hood or a walk-in hood for larger scales. An adjacent safety shower and eyewash station are mandatory.[5][9] The reaction vessel must be equipped with a gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize evolved HCl gas.

-

Personal Protective Equipment (PPE): Wear a full-face shield over chemical splash goggles, a neoprene or butyl rubber apron, and heavy-duty butyl rubber gloves.[8] Standard nitrile gloves offer insufficient protection.

-

Emergency Response: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9] For inhalation, move the individual to fresh air and seek immediate medical attention.[5] Spills must be contained with an inert absorbent material like sand or vermiculite (do not use combustible materials) and neutralized cautiously before disposal.[8]

Laboratory Scale Protocol (10 g)

-

Vessel Preparation: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser (with a gas outlet to a scrubber), and a thermocouple. The entire apparatus must be thoroughly flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool.

-

Reagent Charging: To the flask, add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol, as a phase-transfer catalyst).[2]

-

Reaction Initiation: Carefully add phosphorus oxychloride (POCl₃, 20 mL, ~35 g, excess) via cannula.[2]

-

Thermal Cycling: With vigorous stirring, heat the reaction mixture in an oil bath to 130 °C for 18 hours. Subsequently, increase the temperature to 145 °C and maintain for an additional 2 hours.[2] The reaction progress can be monitored by taking small, carefully quenched aliquots for TLC or HPLC analysis.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

In a separate, well-ventilated area, prepare a large beaker with 500 g of crushed ice.

-

CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with efficient stirring. This quenching process is highly exothermic and releases large volumes of HCl gas.

-

Once the quench is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).[2]

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid. Expected yield: ~11-12 g (85-90%).[2]

-

Scale-Up Considerations (to 1 kg)

-

Heat Management: The reaction is endothermic initially but the quench is violently exothermic. A jacketed glass-lined reactor with precise temperature control is essential. The rate of heating must be carefully controlled to avoid pressure build-up.

-

Reagent Handling: Charging large quantities of POCl₃ requires a closed-system transfer pump.

-

Quenching: The quench must be performed by reverse addition: slowly pumping the reaction mixture into a separate, well-agitated, and cooled reactor containing a large excess of ice/water. The receiving vessel must be vented to a high-capacity scrubber.

-

Extraction: For kilogram-scale work-up, a liquid-liquid centrifugal extractor or a large reactor vessel with a bottom outlet valve is necessary for efficient and safe phase separation.

Part II: Esterification to this compound

The conversion of the carboxylic acid to the final ester product is achieved via the more reactive acid chloride intermediate.

Step A: Synthesis of 2,6-Dichloroisonicotinoyl Chloride

-

Principle: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form the acid chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.[3] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.

-

Safety: Thionyl chloride shares the same hazards as POCl₃ (corrosive, toxic, water-reactive).[5][6][7] All safety protocols from section 2.2 apply. The reaction must be vented to a scrubber.

-

Laboratory Protocol (Starting from ~11 g of acid):

-

In a flame-dried, inerted 250 mL flask, suspend 2,6-dichloroisonicotinic acid (11.0 g, 57.3 mmol) in toluene (100 mL).

-

Add thionyl chloride (8.4 mL, 114.6 mmol, 2.0 equiv) followed by 3-4 drops of DMF.

-

Heat the mixture to a gentle reflux (~80 °C) for 3-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Cool the mixture and remove the solvent and excess thionyl chloride under vacuum (a cold trap is necessary to capture the SOCl₂). The resulting crude 2,6-dichloroisonicotinoyl chloride is typically a yellow oil or low-melting solid and is used directly in the next step without further purification.

-

Step B: Esterification with Isopropanol

-

Principle: The highly electrophilic acid chloride reacts rapidly with isopropanol in an acyl substitution reaction. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction, preventing side reactions and driving the reaction to completion.

-

Laboratory Protocol:

-

Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane (DCM, 150 mL) in a 500 mL flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of isopropanol (5.2 mL, 68.8 mmol, 1.2 equiv) and triethylamine (9.6 mL, 68.8 mmol, 1.2 equiv) in DCM (50 mL).

-

Add the isopropanol/triethylamine solution dropwise to the cooled acid chloride solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting acid chloride is consumed.

-

Work-up:

-

Quench the reaction by adding water (100 mL).

-

Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl (1 x 75 mL, to remove excess triethylamine), saturated NaHCO₃ solution (1 x 75 mL), and brine (1 x 75 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Scale-Up Considerations for Esterification

-

Exothermicity: The reaction of the acid chloride with the alcohol/base solution is highly exothermic.[10] For kilogram-scale synthesis, a jacketed reactor with efficient cooling is critical. The addition rate of the alcohol/base solution must be carefully controlled to manage the heat output.

-

Solvent Choice: While DCM is convenient for lab scale, a higher-boiling solvent like toluene or methyl tert-butyl ether (MTBE) may be preferred for scale-up to allow for better temperature control at a slightly higher range and to simplify solvent recovery.

-

Product Isolation & Purification: On a large scale, direct crystallization from the reaction mixture or after a solvent swap is the preferred method of purification. The crude product can be dissolved in a hot solvent (e.g., heptane, ethanol/water mixture) and allowed to cool slowly to form pure crystals. Filtration can be performed using a Nutsche filter-dryer.

Data Summary: Lab vs. Pilot Scale

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |

| Starting Material | 10.35 g Citrazinic Acid | 1.0 kg Citrazinic Acid | Direct 100x scale-up factor. |

| Chlorinating Agent | 20 mL POCl₃ | ~2.0 L POCl₃ | Maintain excess for reaction completion. |

| Esterification Solvent | 150 mL DCM | 15 L Toluene or MTBE | Higher boiling point for better temp control. |

| Cooling Method | Ice Bath | Jacketed Reactor with Chiller | Precise and reliable temperature management. |

| Reagent Addition | Dropping Funnel | Metering Pump | Controlled, safe addition rate to manage exotherms. |

| Work-up | Separatory Funnel | Jacketed Reactor / Centrifuge | Accommodates large volumes safely and efficiently. |

| Purification | Flash Chromatography / Recrystallization | Recrystallization / Nutsche Filter | Scalable and cost-effective purification method.[11] |

| Expected Yield | ~11 g (Ester) | ~1.1 kg (Ester) | Yields are expected to be consistent or slightly improve. |

Analytical Quality Control

Consistent analytical monitoring is crucial for a successful and reproducible synthesis.[12]

-

Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A typical mobile phase would be 20-30% ethyl acetate in hexanes.

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity for both the intermediate acid and the final ester product.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product and identifies any volatile impurities.[12]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to definitively confirm the chemical structure of the final product.

-

Melting Point: A sharp melting point range for the crystalline product is a good indicator of high purity.

Figure 2: Scaled-Up Production Workflow.

Conclusion

The synthesis of this compound can be successfully scaled from the laboratory to the pilot plant by following the detailed protocols outlined in this application note. The key challenges in this process are the management of highly corrosive and water-reactive reagents and the control of exothermic events during quenching and esterification. By employing robust engineering controls, appropriate personal protective equipment, and a well-defined process with critical monitoring points, this synthesis can be performed safely and efficiently to produce high-purity material. The conversion of the intermediate carboxylic acid to an acid chloride prior to esterification provides a more reliable and controllable pathway for large-scale production compared to direct acid-catalyzed esterification.

References

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

-

MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

-

Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150. Retrieved from [Link]

- Thermo Fisher Scientific. (2019). Safety Data Sheet - Thionyl chloride. Retrieved from a website similar to fishersci.com or thermofisher.com.

-

ResearchGate. (n.d.). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Retrieved from [Link]

-

ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. Retrieved from a relevant page on the company's website.

-

ACS Publications. (2007). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from a relevant academic or research group website.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-dichloropyrimidine-4-carbonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- Sycamore Scholars. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Retrieved from Indiana State University's institutional repository.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

- University of West Florida. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from a relevant page on the university's website.

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

U.S. Environmental Protection Agency. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. Retrieved from [Link]

-

ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

-

ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

-

National Center for Biotechnology Information. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Retrieved from [Link]

- Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from a relevant academic or research group website.

- University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from the university's institutional repository.

- University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from a relevant course material page on the university's website.

-

Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

- Google Patents. (n.d.). US5231222A - Esterification process.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. leap.epa.ie [leap.epa.ie]

- 8. bionium.miami.edu [bionium.miami.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]

- 11. DSpace [cora.ucc.ie]

- 12. env.go.jp [env.go.jp]

- 13. medwinpublisher.org [medwinpublisher.org]

Introduction: The Strategic Value of Isopropyl 2,6-dichloroisonicotinate

An in-depth guide to the application of Isopropyl 2,6-dichloroisonicotinate in palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development. This document provides detailed protocols, mechanistic insights, and data-driven guidance for leveraging this versatile building block in modern synthetic chemistry.

This compound is a key heterocyclic building block, valued for its bifunctional nature that allows for sequential and selective derivatization. The pyridine core is a ubiquitous scaffold in pharmaceuticals and functional materials, and the presence of two chlorine atoms at the C2 and C6 positions offers strategic handles for diversification through cross-coupling chemistry.[1][2] The ester moiety at the C4 position not only influences the electronic properties of the pyridine ring but also serves as a potential site for further modification.

While aryl chlorides are generally less reactive than their bromide and iodide counterparts, their lower cost and the potential for selective mono-functionalization make them attractive substrates in large-scale synthesis.[1][3] Achieving high efficiency and selectivity with dichloropyridine substrates hinges on the rational selection of advanced catalytic systems. This guide provides a detailed exploration of the use of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for constructing carbon-carbon bonds between aryl halides and organoboron compounds.[4] For substrates like this compound, the primary challenge lies in the efficient oxidative addition of the palladium catalyst to the C-Cl bond. This typically necessitates the use of highly active catalyst systems featuring bulky, electron-rich phosphine ligands.[1]

Mechanistic Considerations & Causality

The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) intermediate.[4][5] The lower reactivity of C-Cl bonds compared to C-Br or C-I bonds means that a more electron-rich palladium center is required to facilitate this step. Ligands such as SPhos or XPhos, with their steric bulk and strong electron-donating properties, stabilize the Pd(0) complex and promote the oxidative addition. Following this, transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination yield the coupled product and regenerate the Pd(0) catalyst.[4][5] The choice of base is crucial; it must be strong enough to facilitate transmetalation without promoting unwanted side reactions.

Protocol: Mono-Arylation of this compound

This protocol describes a general procedure for the selective mono-arylation at the C2 or C6 position. Selectivity can be influenced by the steric and electronic nature of the boronic acid and the specific ligand used.[6]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

-

Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add these to the Schlenk flask.

-

Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| p-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | ~85-95 | [1][2] |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~80-90 | [7] |

| 4-Fluorophenylboronic acid | PXPd₂ (precatalyst) | K₂CO₃ | Dioxane | 110 | High | [6] |

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a critical transformation in the synthesis of countless pharmaceutical agents.[8][9] Similar to Suzuki coupling, the amination of aryl chlorides requires highly active catalysts to overcome the inertness of the C-Cl bond.

Causality and Experimental Choices

The catalytic cycle for Buchwald-Hartwig amination also involves an oxidative addition, base-assisted formation of a palladium-amido complex, and reductive elimination.[8] The choice of ligand is paramount for success. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[10] These ligands facilitate both the initial oxidative addition and the final reductive elimination step, which is often the rate-limiting step. The base (e.g., NaOtBu, K₂CO₃) plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the formation of the palladium-amido intermediate.

Protocol: Mono-amination of this compound

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

-

Addition of Reactants: Add the amine (1.1-1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Seal the tube and heat the mixture in an oil bath at the designated temperature (typically 80-110 °C) for the required time (4-24 hours).

-

Monitoring: Follow the reaction's progress by TLC or LC-MS analysis of small aliquots.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography to obtain the desired mono-aminated product.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (2), XPhos (4) | NaOtBu | Toluene | 100 | High | [1][11] |

| Aniline | Pd(OAc)₂ (2), BINAP (3) | Cs₂CO₃ | Dioxane | 110 | Moderate-High | [8] |

| Primary Alkylamine | Pd-NHC complex (2) | K₂CO₃ | t-Amyl alcohol | 100 | High | [12] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[13][14] This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst. For less reactive aryl chlorides, more forcing conditions or highly active ligandless palladium systems may be necessary.

Mechanistic Insights

The Sonogashira reaction follows a catalytic cycle involving the oxidative addition of the aryl chloride to Pd(0). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination furnishes the alkynyl-substituted pyridine and regenerates the Pd(0) catalyst.[5] The reactivity trend of halopyridines (I > Br > Cl) is particularly pronounced in this reaction, often requiring higher temperatures and more active catalysts for chloro-substrates.[1][13][14]

Protocol: Mono-alkynylation of this compound

Step-by-Step Methodology:

-

Flask Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and this compound (1.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.2-2.0 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove the catalysts.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling Conditions

| Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ (5), CuI (10) | Et₃N | DMF | 80 | Good | [13][14] |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3), CuI (5) | i-Pr₂NH | THF | 60 | Good | [13][14] |

| 1-Hexyne | Pd(OAc)₂ (2), PPh₃ (4), CuI (2) | K₂CO₃ | Acetonitrile | 80 | Moderate | [1] |

Conclusion and Future Outlook

This compound is a highly valuable and cost-effective substrate for creating diverse libraries of functionalized pyridines through palladium-catalyzed cross-coupling reactions. While the inherent reactivity of the C-Cl bond presents challenges, modern catalytic systems employing specialized ligands have made these transformations highly efficient and selective. The protocols and data presented in this guide serve as a robust starting point for researchers aiming to exploit the synthetic potential of this versatile building block. Future advancements will likely focus on developing even more active and selective catalysts that can operate under milder conditions, further expanding the utility of dichloropyridine derivatives in the rapid synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

D. A. Thomas, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6235-6248. DOI: 10.1039/C6SC02118B. Retrieved from [Link]

-

Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520. Retrieved from [Link]

-

Bih, H., et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved from [Link]

-

Khan, I., et al. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. Retrieved from [Link]

-

Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520. DOI: 10.1039/c6ob02264b. Retrieved from [Link]

-

Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. PubMed. Retrieved from [Link]

-

Powers, K. M., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl.... Retrieved from [Link]

-

Ghaffari, B., et al. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. research.rug.nl [research.rug.nl]

- 11. pdf.benchchem.com [pdf.benchchem.com]